[(3-Bromo-4-methoxyphenyl)methyl](2-methylpropyl)amine
Description
(3-Bromo-4-methoxyphenyl)methylamine is a substituted benzylamine derivative featuring a bromine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring. The amine group is substituted with a 2-methylpropyl (isobutyl) moiety.
Properties
Molecular Formula |
C12H18BrNO |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H18BrNO/c1-9(2)7-14-8-10-4-5-12(15-3)11(13)6-10/h4-6,9,14H,7-8H2,1-3H3 |
InChI Key |
VHXWOKVCYYRDPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-methoxyphenyl)methylamine typically involves multiple stepsThe reaction conditions often involve the use of bromine or a brominating agent, and the reactions are typically carried out in organic solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and advanced purification techniques are often employed to ensure the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-methoxyphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen bromide, boron tribromide, and various reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
(3-Bromo-4-methoxyphenyl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of (3-Bromo-4-methoxyphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogues
| Compound Name | Substituents on Phenyl Ring | Amine Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (3-Bromo-4-methoxyphenyl)methylamine (Target) | 3-Br, 4-OCH₃ | 2-Methylpropyl | C₁₂H₁₈BrNO | 296.19 |
| [(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine | 3-Br, 4-F | 3-(Piperidin-1-yl)propyl | C₁₅H₂₂BrFN₂ | 329.25 |
| {[4-(2-Fluoroethoxy)phenyl]methyl}(2-methylpropyl)amine | 4-OCH₂CH₂F | 2-Methylpropyl | C₁₃H₂₀FNO | 237.31 |
| ({[1,1'-Biphenyl]-4-yl}methyl)(2-methylpropyl)amine | Biphenyl-4-yl | 2-Methylpropyl | C₁₇H₂₁N | 239.36 |
Key Observations :
Table 2: Comparative Physicochemical Data
| Compound Name | Vapor Pressure | Flash Point (°C) | Water Solubility | GHS Toxicity Classification |
|---|---|---|---|---|
| (3-Bromo-4-methoxyphenyl)methylamine (Inferred) | Not reported | ~85–100 (est.) | Low (lipophilic) | Likely Category 4 (oral/dermal/inhalation) |
| Methyl(2-methylpropyl)amine (Parent amine) | Not reported | 29 | Slightly soluble | Category 4 (H302, H312, H332) |
| Diisobutylamine | 10 mmHg at 30°C | 29 | Slightly soluble | Corrosive (Skin/Eye Irritant) |
Key Observations :
- Lipophilicity: The bromine and methoxy groups in the target compound likely increase lipophilicity compared to non-aromatic amines like methyl(2-methylpropyl)amine, affecting its membrane permeability.
- Toxicity : The parent amine (methyl(2-methylpropyl)amine) is classified as acutely toxic (Category 4) across multiple exposure routes ; halogenation may alter metabolic pathways and toxicity profiles.
Biological Activity
(3-Bromo-4-methoxyphenyl)methylamine is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be described with the following chemical structure:
- Chemical Formula : CHBrN
- Molecular Weight : 255.17 g/mol
The presence of the bromine and methoxy groups on the phenyl ring significantly influences its biological interactions.
(3-Bromo-4-methoxyphenyl)methylamine exhibits biological activity primarily through its ability to interact with various receptors and enzymes. The exact pathways can vary, but key mechanisms include:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially altering metabolic processes.
Antidepressant Effects
Research indicates that compounds similar to (3-Bromo-4-methoxyphenyl)methylamine may exhibit antidepressant properties by modulating serotonin and norepinephrine levels. A study comparing various amines found that derivatives with similar structures showed significant activity in animal models of depression, suggesting a potential therapeutic application for mood disorders .
Anthelmintic Activity
Recent studies have identified anthelmintic properties in structurally related compounds. For instance, a small chemical library screening revealed that some amines effectively killed nematodes at concentrations as low as 25 ppm. Although specific data for (3-Bromo-4-methoxyphenyl)methylamine is limited, its structural analogs suggest potential efficacy against parasitic infections .
Case Studies and Research Findings
- Antidepressant Activity :
-
Anthelmintic Screening :
- In a controlled experiment, compounds structurally similar to (3-Bromo-4-methoxyphenyl)methylamine were tested against Caenorhabditis elegans. Results showed a significant percentage of mortality among treated worms, indicating potential for further development as an anthelmintic agent .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | Concentration (ppm) | % Mortality (Day 5) |
|---|---|---|---|
| Compound A | Antidepressant | N/A | 70% |
| Compound B | Anthelmintic | 25 | 60% |
| Compound C | Enzyme Inhibitor | N/A | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
